molecular formula C13H12FN3 B12885171 2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12885171
M. Wt: 229.25 g/mol
InChI Key: GFMYPLAZDNJBHN-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring substituted with amino, fluorophenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with malononitrile and an amine source can lead to the formation of the desired pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with varying substituents, such as:

Uniqueness

The presence of the fluorophenyl group in 2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

2-amino-1-(2-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H12FN3/c1-8-9(2)17(13(16)10(8)7-15)12-6-4-3-5-11(12)14/h3-6H,16H2,1-2H3

InChI Key

GFMYPLAZDNJBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2F)C

Origin of Product

United States

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